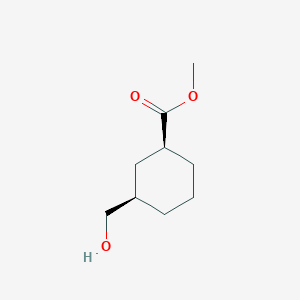

Methyl cis-3-hydroxymethylcyclohexanecarboxylate

Overview

Description

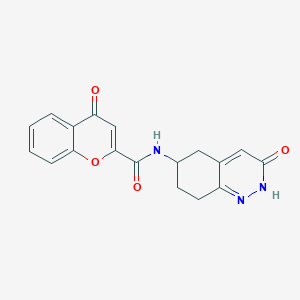

“Methyl cis-3-hydroxymethylcyclohexanecarboxylate” is a chemical compound with the molecular formula C9H16O3 . It is available for purchase for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Methyl cis-3-hydroxymethylcyclohexanecarboxylate” consists of a cyclohexane ring with a hydroxymethyl group (–CH2OH) and a carboxylate ester group (–COOCH3) attached . The exact 3D conformation could not be found in the search results.Scientific Research Applications

Electro-Organic Synthesis of Methyl Cinnamate Derivatives

Background: In recent years, organic chemistry has witnessed a surge of interest in environmentally friendly and efficient synthetic methods. One such innovative approach involves the electro-organic synthesis of methyl cinnamate derivatives via the Heck reaction .

Methodology:Applications: Expect this novel methodology to find applications in:

Synthesis of (Meth)Acrylates

Background: (Meth)acrylates are essential monomers for polymerization processes. Their synthesis plays a crucial role in various applications.

Methods: Two common approaches:

- Binding Reactive Side Groups to Monomers : Incorporate reactive side groups into monomers and polymerize them using chain addition polymerization methods .

Carboxymethyl Chitosan-Based Hydrogels

Background: Carboxymethyl chitosan (CMCS) is a widely investigated derivative of chitosan, known for its water solubility, biocompatibility, and biodegradability.

Hydrogel Synthesis: CMCS-based hydrogels can be obtained through various methods, including chemical crosslinking and physical gelation. These hydrogels exhibit excellent swelling properties and controlled release behavior.

Applications:Future Directions

The future directions for “Methyl cis-3-hydroxymethylcyclohexanecarboxylate” are not clear from the search results. It’s currently available for purchase for research and development purposes , suggesting that it could be used in various chemical research projects. Further studies are needed to explore its potential applications.

properties

IUPAC Name |

methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCPTEDQFZOIHX-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl cis-3-hydroxymethylcyclohexanecarboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)